Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate
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Overview
Description
Quinolin-8-yl 4-methoxy-2,5-dimethylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Properties
Research on quinoline derivatives has revealed their significant role in structural chemistry, particularly in the formation of salt and inclusion compounds. For example, studies on amide-containing isoquinoline derivatives have shown their ability to form gels and crystalline solids upon treatment with mineral acids. These compounds exhibit varied fluorescence properties based on their protonation states and interactions with different host molecules, suggesting their potential in material science and sensing applications (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Activities
Quinoline sulfonamides have been synthesized and investigated for their antimicrobial properties. A study on novel quinoxaline sulfonamides demonstrated their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017). Additionally, quinoline derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, suggesting their application in cancer research (Chen, Chen, Tzeng, & Chen, 2002).
Antifilarial Properties
Quinoline-fused cyclic sulfonamides have been identified as potent antifilarial agents, effective against all developmental stages of the filarial parasite Setaria cervi. This class of compounds induces reactive oxygen species, triggering oxidative stress and apoptosis in the parasite, and exhibits selective toxicity making them promising candidates for lymphatic filariasis treatment (Mukherjee, Joardar, Mondal, Schiefer, Hoerauf, Pfarr, & Babu, 2018).
Mechanism of Action
Target of Action
Quinoline compounds are known to play an important role as nitrogen-containing heterocyclic compounds in natural products, pharmaceuticals, and pesticides .
Mode of Action
The compound’s mode of action involves a process known as cross-dehydrogenative-coupling (CDC) of N-(quinolin-8-yl)amides with acetone/acetonitrile . This process occurs smoothly in the absence of a transition-metal-catalyst, with benzoyl peroxide (BPO) promoting the CDC . The result is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .
Biochemical Pathways
The cdc reactions involving inert c–h bond activation have been developed and widely used . These reactions have even rarer dehydro-coupling reactions in which acetonitrile/acetone was used as a reaction substrate .
Result of Action
The result of the compound’s action is the generation of the corresponding 5-acetonated/acetonitriled N-(quinolin-8-yl)amides . This transformation is operationally simple, rapid, easily scaled-up to the gram scale, and shows a broad substrate scope .
Action Environment
The cdc process occurs smoothly under microwave irradiation , suggesting that the reaction conditions could influence the compound’s action.
Properties
IUPAC Name |
quinolin-8-yl 4-methoxy-2,5-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-12-11-17(13(2)10-16(12)22-3)24(20,21)23-15-8-4-6-14-7-5-9-19-18(14)15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQULOBPCJFSQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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